The presence of an ester functional group and a cyclobutene moiety suggests Ethyl 2-cyclobutylidenepropanoate could be of interest in fields like organic synthesis or medicinal chemistry. Ester functionalities are commonly used as protecting groups in organic synthesis , and cyclobutene rings can be found in some biologically active molecules . However, further research is needed to confirm these potential applications.
Scientific databases like SciFinder or Google Scholar don't yield a significant number of research publications directly focused on Ethyl 2-cyclobutylidenepropanoate (as of March 10, 2024). This suggests that the compound is either a relatively new discovery or has not been extensively studied yet.
Ethyl 2-cyclobutylidenepropanoate is an organic compound with the chemical formula CHO and a molecular weight of 182.26 g/mol. It is characterized by the presence of a cyclobutylidene group, which contributes to its unique structural properties. The compound is often utilized in various
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of Ethyl 2-cyclobutylidenepropanoate.
The synthesis of Ethyl 2-cyclobutylidenepropanoate can be achieved through multiple methods:
Each method offers different advantages regarding yield, purity, and reaction conditions.
Ethyl 2-cyclobutylidenepropanoate has potential applications in:
Ethyl 2-cyclobutylidenepropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity (%) | Notable Features |
---|---|---|---|
Ethyl 2-cyclobutylideneacetate | 27741-65-7 | 88 | Contains an acetate group instead of propanoate |
(Z)-3,7-Dimethylocta-2,6-dien-1-yl acetate | 141-12-8 | 85 | Features a longer carbon chain with multiple double bonds |
Methyl 1-cyclopentene-1-carboxylate | 25662-28-6 | 73 | A five-membered ring structure differing from cyclobutane |
Methyl cyclohex-1-enecarboxylate | 18448-47-0 | 73 | A six-membered ring structure offering different reactivity |
(2E,4E)-Ethyl hexa-2,4-dienoate | 2396-84-1 | 71 | Contains conjugated double bonds enhancing reactivity |
Ethyl 2-cyclobutylidenepropanoate stands out due to its unique cyclobutylidene structure that influences both its chemical reactivity and potential biological activities.